4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Overview
Description
Scientific Research Applications
Reactivity and Synthesis Applications
Research on dichlorobenzoyl chlorides, including compounds with similar substitution patterns, has highlighted their significant reactivity, which is useful in organic synthesis. For example, studies on the solvolyses of 2,6-dichlorobenzoyl chloride have shown that these compounds follow an ionization pathway with a moderate nucleophilic solvation component, indicating their potential utility in synthesizing complex organic molecules (Kyoung-Ho Park & D. N. Kevill, 2012). Furthermore, chlorination reactions of aromatic groups in fulvic acid utilizing chloroperoxidase point towards the versatility of chlorinated compounds in modifying organic molecules, suggesting similar applications for 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride in environmental chemistry or materials science (V. Niedan, I. Pavasars, & G. Oberg, 2000).
Materials Science and Engineering
In materials science, derivatives of dichlorobenzoyl chloride have been explored for creating novel polymers and materials. The synthesis of polyethers with pendant ester groups through the polyaddition of bis(oxetane)s with active bis(esters) reveals the potential of such chlorinated compounds in developing new polymeric materials with specific properties, such as solubility in organic solvents (T. Nishikubo et al., 2004). This indicates a possible area of application for 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride in creating novel materials with tailored characteristics.
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3O3/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRJVVIIOZFVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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